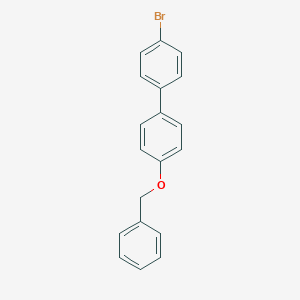

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-phenylmethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAHVBDYCWBWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625823 | |

| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117692-99-6 | |

| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

Introduction

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl is a valuable biphenyl derivative that serves as a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals, liquid crystals, and other advanced materials. Its structure, featuring a stable biphenyl core with a reactive bromo-functional group and a versatile benzyloxy-protecting group, makes it an ideal building block for further molecular elaboration. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and comparative data to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Two principal and strategically distinct methodologies for the synthesis of 4-(benzyloxy)-4'-bromo-1,1'-biphenyl will be explored in detail:

-

Route 1: Palladium-Catalyzed Suzuki-Miyaura Coupling: This highly efficient and versatile cross-coupling reaction forms the core of modern biaryl synthesis. We will examine two convergent approaches utilizing this powerful transformation.

-

Route 2: Williamson Ether Synthesis: This classic and reliable method for ether formation provides an alternative pathway, particularly when starting from a pre-functionalized biphenyl scaffold.

Each route will be presented with a focus on the underlying chemical principles, causality behind experimental choices, and self-validating protocols to ensure scientific integrity and reproducibility.

Route 1: Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide.[2] For the synthesis of 4-(benzyloxy)-4'-bromo-1,1'-biphenyl, two logical disconnections can be envisioned.

Strategy 1A: Coupling of 4-(Benzyloxy)phenylboronic Acid with 1,4-Dibromobenzene

This approach involves the synthesis of the benzyloxy-containing boronic acid followed by a selective mono-coupling with an excess of 1,4-dibromobenzene.

Experimental Workflow

Caption: Suzuki-Miyaura Synthesis Strategy 1A Workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Benzyloxy)phenylboronic Acid

This step involves the protection of the hydroxyl group of 4-hydroxyphenylboronic acid via a Williamson ether synthesis.

-

Reaction: 4-Hydroxyphenylboronic acid + Benzyl bromide → 4-(Benzyloxy)phenylboronic acid

-

Protocol:

-

To a solution of 4-hydroxyphenylboronic acid (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add benzyl bromide (1.1-1.2 eq.) dropwise to the suspension.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 4-(benzyloxy)phenylboronic acid.

-

Step 2: Suzuki-Miyaura Coupling

-

Reaction: 4-(Benzyloxy)phenylboronic acid + 1,4-Dibromobenzene → 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

-

Protocol:

-

In a round-bottom flask, combine 4-(benzyloxy)phenylboronic acid (1.0 eq.), 1,4-dibromobenzene (1.5-2.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., potassium carbonate, 2.0 eq.).

-

Add a degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Heat the reaction mixture to reflux (around 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and add water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 4-(benzyloxy)-4'-bromo-1,1'-biphenyl.

-

Strategy 1B: Coupling of 4-Bromophenylboronic Acid with 1-Bromo-4-(benzyloxy)benzene

This alternative Suzuki-Miyaura approach involves the synthesis of a benzyloxy-functionalized aryl bromide which is then coupled with commercially available 4-bromophenylboronic acid.

Experimental Workflow

Caption: Suzuki-Miyaura Synthesis Strategy 1B Workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-(benzyloxy)benzene

-

Reaction: 4-Bromophenol + Benzyl bromide → 1-Bromo-4-(benzyloxy)benzene

-

Protocol:

-

In a round-bottom flask, dissolve 4-bromophenol (1.0 eq.) in a polar aprotic solvent like acetone or DMF.

-

Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) and stir the mixture.

-

To this suspension, add benzyl bromide (1.1 eq.) dropwise.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

-

After completion, filter the solid and wash with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude product, which can be purified by recrystallization or column chromatography to yield 1-bromo-4-(benzyloxy)benzene.[2]

-

Step 2: Suzuki-Miyaura Coupling

-

Reaction: 1-Bromo-4-(benzyloxy)benzene + 4-Bromophenylboronic acid → 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

-

Protocol:

-

Combine 1-bromo-4-(benzyloxy)benzene (1.0 eq.), 4-bromophenylboronic acid (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., potassium carbonate, 2.0 eq.) in a reaction vessel.

-

Add a degassed solvent mixture, such as toluene/ethanol/water.

-

Heat the mixture to reflux under an inert atmosphere for 12-24 hours.

-

Work-up the reaction as described in Strategy 1A, Step 2.

-

Purify the crude product by column chromatography to obtain the target compound.

-

Route 2: Williamson Ether Synthesis Strategy

This synthetic route constructs the target molecule by first synthesizing the 4-bromo-4'-hydroxybiphenyl core, followed by the introduction of the benzyl group via a Williamson ether synthesis.[3]

Experimental Workflow

Caption: Williamson Ether Synthesis Route Workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-4'-hydroxybiphenyl

This intermediate can be prepared via a Suzuki-Miyaura coupling between 4-bromophenylboronic acid and a suitable 4-halophenol.

-

Reaction: 4-Bromophenylboronic acid + 4-Iodophenol → 4-Bromo-4'-hydroxybiphenyl

-

Protocol:

-

In a reaction flask, combine 4-iodophenol (1.0 eq.), 4-bromophenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base like potassium carbonate (2.5 eq.).

-

Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to reflux under an inert atmosphere for 12-18 hours.

-

Upon completion, cool the reaction, add water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to yield 4-bromo-4'-hydroxybiphenyl.

-

Step 2: Williamson Ether Synthesis

-

Reaction: 4-Bromo-4'-hydroxybiphenyl + Benzyl bromide → 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

-

Protocol:

-

Dissolve 4-bromo-4'-hydroxybiphenyl (1.0 eq.) in a polar aprotic solvent such as acetone or DMF.

-

Add a base, for instance, potassium carbonate (1.5 eq.), and stir the mixture at room temperature.

-

Add benzyl bromide (1.1 eq.) to the suspension.

-

Heat the reaction to reflux for 4-6 hours, monitoring its progress by TLC.

-

After the reaction is complete, filter off the inorganic salts and wash with the solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water and brine.

-

Dry the organic layer and concentrate to obtain the crude product.

-

Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to give pure 4-(benzyloxy)-4'-bromo-1,1'-biphenyl. A reported yield for a similar Williamson ether synthesis is around 74%.[4]

-

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key synthetic steps. Please note that yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions.

| Reaction | Key Reagents | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Strategy 1A, Step 1 | 4-Hydroxyphenylboronic acid, Benzyl bromide | K₂CO₃ | DMF | 50-60 | 4-6 | 70-85 |

| Strategy 1A, Step 2 | 4-(Benzyloxy)phenylboronic acid, 1,4-Dibromobenzene | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 60-75 |

| Strategy 1B, Step 1 | 4-Bromophenol, Benzyl bromide | K₂CO₃ | Acetone | Reflux | 4-8 | 80-95 |

| Strategy 1B, Step 2 | 1-Bromo-4-(benzyloxy)benzene, 4-Bromophenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 12-24 | 65-80 |

| Route 2, Step 1 | 4-Iodophenol, 4-Bromophenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 12-18 | 75-90 |

| Route 2, Step 2 | 4-Bromo-4'-hydroxybiphenyl, Benzyl bromide | K₂CO₃ | Acetone | Reflux | 4-6 | 70-85[4] |

Mechanistic Insights

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organic group (R²) from the organoboron reagent replaces the halide on the palladium complex. This step is often facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Williamson Ether Synthesis Mechanism

The Williamson ether synthesis is a classic Sₙ2 reaction.[5]

Caption: The Sₙ2 Mechanism of the Williamson Ether Synthesis.

The mechanism involves two main steps:

-

Deprotonation: A base is used to deprotonate the alcohol (or phenol in this case), forming a more nucleophilic alkoxide (or phenoxide) ion.

-

Nucleophilic Attack: The alkoxide/phenoxide attacks the electrophilic carbon of the alkyl halide in a concerted Sₙ2 fashion, displacing the halide and forming the ether linkage.[3] The reaction works best with primary alkyl halides, such as benzyl bromide, to minimize competing elimination reactions.[5]

Conclusion

This guide has detailed two robust and reliable synthetic routes for the preparation of 4-(benzyloxy)-4'-bromo-1,1'-biphenyl. The choice between the Suzuki-Miyaura coupling and the Williamson ether synthesis will depend on the availability of starting materials, desired scale of the reaction, and the specific expertise of the researcher. Both routes offer high yields and are amenable to a wide range of laboratory settings. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently synthesize this valuable intermediate for their ongoing research and development endeavors.

References

-

Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. (2024, January 5). [Link]

- CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google P

- CN101376619A - Preparation of 4-bromobiphenyl - Google P

- US4990705A - Preparation of 4-bromobiphenyl - Google P

-

Biphenyl, 4-bromo - Organic Syntheses Procedure. [Link]

-

Williamson Ether Synthesis - Utah Tech University. [Link]

-

Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di - The Royal Society of Chemistry. [Link]

-

Suzuki coupling reaction of bromobenzene with phenylboronic acid. - ResearchGate. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). [Link]

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC - NIH. [Link]

-

1-Bromo-4-phenylmethoxybenzene | C13H11BrO | CID 138835 - PubChem. [Link]

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. [Link]

-

Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. [Link]

-

13 - Supporting Information. [Link]

-

Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. (2023, February 3). [Link]

-

Williamson ether synthesis - Wikipedia. [Link]

Sources

An In-depth Technical Guide to 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl (CAS No. 117692-99-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzyloxy-Biphenyl Scaffold

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl is a bi-functional organic molecule of significant interest in the realms of medicinal chemistry and materials science. Its structure, featuring a benzyloxy group on one phenyl ring and a bromine atom on the other, provides two key points for chemical modification. This strategic arrangement allows for its use as a versatile building block in the synthesis of more complex molecules. The biphenyl core imparts a degree of rigidity and aromatic character, which is a common motif in pharmacologically active compounds and liquid crystals.[1][2]

The benzyloxy group can act as a protecting group for a phenol or be a key pharmacophoric element, while the bromine atom serves as a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This dual functionality makes 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl a valuable intermediate for the construction of diverse molecular architectures with potential applications in drug discovery and the development of novel organic materials.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 117692-99-6 | [2] |

| Molecular Formula | C₁₉H₁₅BrO | - |

| Molecular Weight | 339.23 g/mol | - |

| Appearance | Likely a white to off-white solid | Analogy to similar biphenyl compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, DMF, dichloromethane) and insoluble in water. | General solubility of non-polar organic compounds |

| Melting Point | Not experimentally determined in available literature. | - |

| Boiling Point | Not experimentally determined in available literature. | - |

Synthesis of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl: A Strategic Approach

The synthesis of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl can be logically approached through two primary retrosynthetic pathways. Both strategies leverage well-established and robust chemical transformations, offering flexibility in the choice of starting materials.

Strategy 1: Late-Stage Bromination

This approach involves the initial synthesis of 4-benzyloxybiphenyl followed by a selective bromination at the 4'-position.

Strategy 2: Convergent Suzuki-Miyaura Coupling

A more convergent and often preferred method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy builds the biphenyl core by coupling two functionalized phenyl rings. A plausible execution of this strategy would involve the reaction of a (4-(benzyloxy)phenyl)boronic acid with a suitable 4-bromophenyl halide.

Below is a detailed, field-proven protocol based on the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for C-C bond formation.[5]

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl from (4-(benzyloxy)phenyl)boronic acid and 1-bromo-4-iodobenzene. The choice of 1-bromo-4-iodobenzene is strategic, as the higher reactivity of the C-I bond allows for selective coupling at that position, leaving the C-Br bond intact for further functionalization.

Materials:

-

(4-(Benzyloxy)phenyl)boronic acid

-

1-Bromo-4-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine (4-(benzyloxy)phenyl)boronic acid (1.2 equivalents), 1-bromo-4-iodobenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add a 3:1 mixture of toluene and degassed water to the flask. The biphasic solvent system is crucial for the Suzuki-Miyaura reaction mechanism.

-

Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in a small amount of toluene.

-

Reaction Initiation: Add the catalyst solution to the reaction flask.

-

Heating and Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl.

Diagram of the Suzuki-Miyaura Synthesis Workflow:

Caption: A potential pathway for utilizing 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl in drug discovery.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl is not widely available. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical substance and by considering the hazards of its constituent parts and related molecules. [6][7][8] General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [7]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood. [7]* Avoid Inhalation, Ingestion, and Skin Contact: Take measures to avoid breathing dust or fumes and prevent contact with skin and eyes. [7]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [7][9] Inferred Hazards Based on Structurally Related Compounds:

-

Brominated Aromatic Compounds: Many brominated aromatic compounds are classified as irritants to the skin, eyes, and respiratory system. Some may be harmful if swallowed. [6][8]* Biphenyls: Some polybrominated biphenyls (PBBs) are known to be persistent environmental pollutants and have toxic effects. While 4-(benzyloxy)-4'-bromo-1,1'-biphenyl is not a PBB in the same class, caution is warranted. [6] First Aid Measures (General Guidance):

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical attention immediately.

References

- CN101376619A - Preparation of 4-bromobiphenyl - Google P

-

4-Bromobiphenyl CAS 92-66-0 - Home Sunshine Pharma. (URL: [Link])

-

Williamson Ether Synthesis - Utah Tech University. (URL: [Link])

- CN108129258B - Synthesis process of 4-bromo-4'-propylbiphenyl - Google P

-

Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (URL: [Link])

- US4990705A - Preparation of 4-bromobiphenyl - Google P

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Biphenyl, 4-bromo - Organic Syntheses Procedure. (URL: [Link])

-

4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

Prediction of physicochemical properties - PubMed. (URL: [Link])

-

Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. (URL: [Link])

-

4-Benzyloxy-4′-bromo-biphenyl - Endotherm | Referenzsubstanzen | Arzneimittelforschung. (URL: [Link])

-

Update of the risk assessment of brominated phenols and their derivatives in food - PubMed. (URL: [Link])

-

Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH. (URL: [Link])

-

Prediction of Physicochemical Properties - ResearchGate. (URL: [Link])

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (URL: [Link])

-

Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex - Arkivoc. (URL: [Link])

-

Screening Assessment for Substituted Diphenylamines Environment and Climate Change Canada Health Canada December 2017. (URL: [Link])

-

[PDF] Prediction of Physicochemical Parameters by Atomic Contributions - Semantic Scholar. (URL: [Link])

-

Advancing physicochemical property predictions in computational drug discovery. (URL: [Link])

-

Help finiding procedure for williamson ether synthesis... : r/chemistry - Reddit. (URL: [Link])

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (URL: [Link])

-

Prediction of physicochemical and pharmacokinetic properties of botanical constituents by computational models - PubMed. (URL: [Link])

Sources

- 1. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 2. endotherm-lsm.com [endotherm-lsm.com]

- 3. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ikm.org.my [ikm.org.my]

- 6. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 3-Bromobiphenyl - Safety Data Sheet [chemicalbook.com]

- 9. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

A Technical Guide to 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl: Synthesis, Properties, and Applications

An Essential Intermediate for Advanced Organic Synthesis

This guide provides an in-depth technical overview of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl, a key building block in the development of pharmaceuticals, liquid crystals, and advanced materials. Intended for researchers, chemists, and professionals in drug development, this document details the compound's chemical identity, synthesis protocols, and critical applications, grounding all information in established scientific principles and methodologies.

Chemical Identity and Nomenclature

Correctly identifying a compound is the foundation of all scientific inquiry. 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl is known by several names, and its fundamental identifiers are crucial for accurate database searches and regulatory compliance.

The formal IUPAC name for this compound is 4-bromo-4'-(phenylmethoxy)-1,1'-biphenyl . This nomenclature precisely describes the molecular structure: a biphenyl core with a bromine atom at the 4-position of one phenyl ring and a benzyloxy (phenylmethoxy) group at the 4'-position of the other.

Common Synonyms:

-

4-(Benzyloxy)-4'-bromobiphenyl

-

4-Bromo-4'-benzyloxy-1,1'-biphenyl

-

1-Bromo-4-(4-(benzyloxy)phenyl)benzene

Key Identifiers and Physicochemical Properties

Quantitative data provides a clear profile of the compound's characteristics. The following table summarizes its key identifiers and properties.

| Property | Value |

| IUPAC Name | 4-bromo-4'-(phenylmethoxy)-1,1'-biphenyl |

| CAS Number | 117692-99-6[1] |

| Molecular Formula | C₁₉H₁₅BrO |

| Molecular Weight | 339.23 g/mol |

| Appearance | Typically a white to off-white crystalline solid or powder[2] |

| Purity | Commercially available with purity often exceeding 95%[1] |

| Solubility | Generally insoluble in water, but soluble in organic solvents like dioxane, benzene, and ether[3][4] |

| Storage | Stable under normal conditions; should be stored in a cool, dry, well-ventilated area in a tightly closed container[2] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl is most commonly achieved via a Williamson ether synthesis. This method is favored for its reliability and high yield. The reaction involves the nucleophilic substitution of a halide by an alkoxide.

The chosen precursor, 4-bromo-4'-hydroxybiphenyl , provides the core biphenyl structure and the pre-installed bromine atom. The hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide, which then attacks the electrophilic benzylic carbon of benzyl bromide , displacing the bromide ion to form the desired ether linkage.

Field-Proven Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a standard laboratory procedure for the synthesis.

Reactants:

-

4-Bromo-4'-hydroxybiphenyl

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) as the base

-

N,N-Dimethylformamide (DMF) as the solvent

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-bromo-4'-hydroxybiphenyl in anhydrous DMF.

-

Base Addition: Add 1.5 to 2.0 equivalents of finely ground potassium carbonate to the solution.

-

Scientific Rationale: Anhydrous DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base. Using a slight excess of K₂CO₃ ensures complete deprotonation of the phenol.

-

-

Alkylation: Add 1.1 equivalents of benzyl bromide to the stirred suspension.

-

Scientific Rationale: A small excess of the alkylating agent ensures the reaction proceeds to completion. The reaction is typically heated to 60-80 °C to increase the reaction rate.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-bromo-4'-hydroxybiphenyl) is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold water to precipitate the crude product.

-

Scientific Rationale: The product is insoluble in water, allowing for its separation from the water-soluble DMF and inorganic salts.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to yield the pure 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Applications in Research and Drug Development

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl is not an end product itself but a highly versatile intermediate. Its utility stems from its bifunctional nature:

-

The Bromine Handle: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions.[4] This allows for the precise construction of more complex, multi-ring aromatic systems by forming new carbon-carbon bonds where the bromine atom was.[4][5] These larger conjugated systems are often the core scaffolds of active pharmaceutical ingredients (APIs) and materials for organic electronics.[5][6]

-

The Benzyloxy Protecting Group: The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl functionality. It is stable to a wide range of reaction conditions but can be readily cleaved (deprotected) via catalytic hydrogenation to reveal the free phenol at a later stage in a synthetic sequence. This strategy allows chemists to perform reactions on other parts of the molecule without affecting the sensitive hydroxyl group.

This dual functionality makes the compound a valuable starting material in:

-

Pharmaceutical Synthesis: As a key intermediate for building the core structures of drug candidates.[4]

-

Liquid Crystal Development: The rigid biphenyl core is a common feature in molecules designed for liquid crystal displays.[6]

-

Materials Science: Used in the synthesis of organic light-emitting diodes (OLEDs) and other small molecule semiconductor materials.[3][7]

-

Agrochemicals: Serves as a precursor for herbicides and fungicides that require a biphenyl scaffold for their biological activity.[4]

Safety and Handling

As with all laboratory chemicals, proper safety precautions are essential. 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl is a cornerstone intermediate in modern organic synthesis. Its well-defined structure, reliable synthesis, and dual-functional reactivity make it an indispensable tool for creating complex molecules. For researchers in drug discovery, materials science, and specialty chemicals, a thorough understanding of this compound's properties and reaction potential is crucial for innovation and development.

References

- Guerret, O., & Labonne, B. (1991). Preparation of 4-bromobiphenyl. (U.S. Patent No. US4990705A). Google Patents.

-

4-Bromobiphenyl | C12H9Br | CID 7101. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

- Preparation of 4-bromobiphenyl. (n.d.). Google Patents.

-

4-Bromobiphenyl CAS 92-66-0. (n.d.). Home Sunshine Pharma. Retrieved January 31, 2026, from [Link]

-

4-Bromo biphenyl. (n.d.). Multichem Exports. Retrieved January 31, 2026, from [Link]

-

The Versatility of 4-Bromo-4'-iodobiphenyl: Applications in Research and Industry. (n.d.). Retrieved January 31, 2026, from [Link]

-

4-Benzyloxy-biphenyl | C19H16O | CID 3099164. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

1-Bromo-4-phenylmethoxybenzene | C13H11BrO | CID 138835. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

-

4-Benzyloxy-4′-bromo-biphenyl. (n.d.). Endotherm. Retrieved January 31, 2026, from [Link]

Sources

- 1. endotherm-lsm.com [endotherm-lsm.com]

- 2. 4-Bromobiphenyl CAS 92-66-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 4-Bromobiphenyl | 92-66-0 [chemicalbook.com]

- 4. 4-Bromo biphenyl Exporter | 4-Bromo biphenyl Exporting Company | 4-Bromo biphenyl International Distributor [multichemexports.com]

- 5. nbinno.com [nbinno.com]

- 6. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 7. 4-Bromobiphenyl | 92-66-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

Technical Guide: 1H NMR Characterization of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

Executive Summary

This technical guide provides a comprehensive structural analysis and operational protocol for the characterization of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl (CAS: 67562-39-4). As a critical intermediate in the synthesis of liquid crystals and organic light-emitting diode (OLED) materials, the purity and structural integrity of this compound are paramount.

This document details the Williamson Ether Synthesis route for sample preparation, followed by an in-depth 1H NMR spectral analysis . The spectral interpretation relies on first-principles electronic shielding logic and fragment-based validation, offering researchers a robust framework for distinguishing this molecule from common impurities like unreacted phenols or hydrolysis byproducts.

Part 1: Structural Analysis & Theoretical Prediction

Before experimental execution, we must establish the theoretical spectral footprint. The molecule consists of three distinct aromatic systems and one aliphatic linker.

Electronic Environment & Shift Logic

The molecule is an asymmetric biphenyl ether. The chemical shifts are governed by the competing resonance and inductive effects of the benzyloxy (electron-donating) and bromo (weakly deactivating/electron-withdrawing) substituents.

-

Fragment A (Benzyl Group): The methylene protons (

) are significantly deshielded by the oxygen atom and the adjacent phenyl ring, appearing as a sharp singlet. -

Fragment B (Ring A - Alkoxy Ring): The oxygen atom exerts a strong shielding effect on the ortho protons (positions 3,5 relative to ether) and a deshielding resonance effect on the para position (which is the biphenyl linkage).

-

Fragment C (Ring B - Bromo Ring): The bromine atom is inductively withdrawing, deshielding its ortho protons. The biphenyl linkage ensures conjugation, keeping all aromatic signals in the downfield region (6.9 – 7.6 ppm).

Assignment Logic Diagram (DOT)

The following decision tree illustrates the logic used to assign the complex aromatic region.

Caption: Logical flow for deconvoluting the aromatic region of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl.

Part 2: Experimental Protocol (Synthesis & Preparation)

To ensure the NMR spectrum analyzed is valid, the sample must be prepared via a controlled protocol that minimizes paramagnetic impurities or solvent contaminants.

Synthesis Route: Williamson Etherification

Reaction: 4-Bromo-4'-hydroxybiphenyl + Benzyl Bromide

Reagents:

-

4-Bromo-4'-hydroxybiphenyl (1.0 eq)[1]

-

Benzyl bromide (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq, anhydrous) -

Solvent: Acetone (Reagent Grade) or DMF (if higher temp required)

Step-by-Step Procedure:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-4'-hydroxybiphenyl in acetone (0.2 M concentration). Add anhydrous

. -

Reflux: Stir at room temperature for 15 minutes to generate the phenoxide anion (color change may occur).

-

Addition: Add benzyl bromide dropwise via syringe.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (

) for 6–12 hours. Monitor via TLC (Hexane/EtOAc 4:1). -

Workup:

NMR Sample Preparation

-

Mass: 10–15 mg of dried, recrystallized solid.

-

Solvent: 0.6 mL

(Chloroform-d, 99.8% D) + 0.03% TMS (Tetramethylsilane). -

Tube: Standard 5mm NMR tube.

-

Filtration: If solution is cloudy, filter through a cotton plug within a glass pipette to remove suspended inorganic salts.

Part 3: Spectral Interpretation[4]

Instrument: 400 MHz or higher recommended for clear resolution of the aromatic region.

Solvent:

Quantitative Data Table

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Fragment |

| 5.12 | Singlet (s) | 2H | - | Benzylic Methylene | |

| 7.06 | Doublet (d) | 2H | 8.8 | Ar-H (3,[4]5) | Ring A (Ortho to Alkoxy) |

| 7.32 – 7.48 | Multiplet (m) | 7H | - | Ar-H (Benzyl) + Ar-H (Ring B) | Benzyl Ring + Ring B (Meta to Br) |

| 7.51 | Doublet (d) | 2H | 8.8 | Ar-H (2,6) | Ring A (Meta to Alkoxy) |

| 7.56 | Doublet (d) | 2H | 8.5 | Ar-H (2',6') | Ring B (Ortho to Br) |

Detailed Analysis

A. The Aliphatic Region (5.12 ppm)

This is the diagnostic peak for reaction success.

-

Observation: A clean singlet at ~5.12 ppm.

-

Validation: If this peak appears as a doublet, it suggests the presence of unreacted benzyl bromide (which usually appears slightly upfield around 4.5 ppm) or a chiral impurity (unlikely here). If the integral is < 2H relative to the aromatic protons, the benzylation is incomplete.

B. The Aromatic Region (7.00 – 7.60 ppm)

This region is crowded. We distinguish the rings based on symmetry and electronic effects :

-

Ring A (Alkoxy-substituted):

-

The protons ortho to the oxygen (positions 3,5) are shielded by the electron-donating oxygen lone pairs. They appear as the most upfield aromatic doublet at 7.06 ppm .

-

The protons meta to the oxygen (positions 2,6) are deshielded by the adjacent phenyl ring (anisotropy) and appear downfield at 7.51 ppm .

-

-

Ring B (Bromo-substituted):

-

This ring is an AA'BB' system. The protons ortho to the bromine (positions 2',6') are generally the most deshielded due to the heavy atom effect and lack of strong resonance donation, appearing at 7.56 ppm .

-

The protons meta to the bromine (positions 3',5') often overlap with the benzyl aromatic protons in the 7.32–7.48 ppm multiplet.

-

-

Benzyl Ring:

-

These 5 protons form a monosubstituted benzene pattern. In lower field instruments (300 MHz), this appears as a broad singlet or multiplet. In higher field (500+ MHz), it resolves into distinct doublet/triplet patterns centered around 7.40 ppm .

-

Part 4: Troubleshooting & Impurity Profiling

A "clean" spectrum may still hide specific impurities. Use this guide to validate sample purity.

Common Impurities Table[5]

| Impurity | Diagnostic Signal | Cause | Remediation |

| Benzyl Bromide | Excess reagent not removed | Recrystallize from Ethanol. | |

| 4-Bromo-4'-hydroxybiphenyl | Broad singlet (OH) > 5.0 ppm; Ar-H doublet at 6.90 ppm | Incomplete reaction | Wash with dilute NaOH (aq) during workup. |

| Acetone | Singlet at 2.17 ppm | Residual solvent | Dry under high vacuum (>4 hrs). |

| Water | Broad singlet ~1.56 ppm (in | Wet solvent/hygroscopic salt | Filter through anhydrous |

Synthesis & Purification Workflow (DOT)

Caption: Operational workflow for the synthesis and validation of the target molecule.

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 4672 (4-Bromobiphenyl derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Yang, W., et al. (2020). Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids. Royal Society of Chemistry.[4][5] (Contains analogous synthesis and NMR data for 4-bromo-4'-(alkoxy)biphenyls). [Link]

-

Reich, H. J. Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. (Authoritative source for fragment-based shift prediction). [Link]

-

PubChem. 4-Bromo-4'-hydroxybiphenyl (Precursor Data). National Library of Medicine. [Link]

Sources

Mass spectrometry fragmentation of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 4-(benzyloxy)-4'-bromo-1,1'-biphenyl, a key intermediate in various synthetic applications. Aimed at researchers, scientists, and drug development professionals, this document delves into the distinct fragmentation pathways observed under both high-energy Electron Ionization (EI) and soft-ionization tandem mass spectrometry (ESI-MS/MS) conditions. By grounding theoretical principles in established fragmentation mechanisms of related chemical moieties—such as ethers, biphenyls, and halogenated aromatics—this guide offers a predictive framework for spectral interpretation. Detailed experimental protocols, data tables, and fragmentation pathway diagrams are provided to serve as a practical resource for structural elucidation and analytical method development.

Introduction: The Analytical Imperative

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl is a bi-functional aromatic compound of significant interest in organic synthesis, often serving as a precursor in the development of liquid crystals, pharmaceuticals, and other advanced materials.[1][2] Its structure, comprising a stable biphenyl core, a labile benzyloxy group, and a bromine substituent, presents a unique and instructive case for mass spectrometric analysis. Understanding its fragmentation fingerprint is crucial for reaction monitoring, purity assessment, and metabolite identification.

Mass spectrometry is an indispensable tool for molecular characterization, providing precise mass information and structural insights through controlled molecular fragmentation.[3] This guide will explore the fragmentation of the title compound through two primary ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC) and tandem mass spectrometry (MS/MS).

Molecular Structure and Predicted Fragmentation Tenets

The fragmentation of 4-(benzyloxy)-4'-bromo-1,1'-biphenyl is governed by the relative strengths of its chemical bonds and the stability of the resulting charged fragments.

-

The Biphenyl Core: This stable, conjugated system is relatively resistant to fragmentation.

-

The Bromine Substituent: The presence of bromine is a key diagnostic feature, as it consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic pair of peaks (M and M+2) for every bromine-containing fragment, simplifying spectral interpretation.[4]

-

The Benzyloxy Ether Linkage: The C-O bond between the benzyl group and the biphenyl core is the most probable site of initial cleavage. Benzylic cleavage is highly favored due to the exceptional stability of the resulting benzyl cation, which can rearrange to the tropylium ion.[5][6]

Electron Ionization (EI) Fragmentation Pathway

Under high-energy EI conditions (~70 eV), the molecule is ionized to form a high-energy molecular radical cation (M⁺•), which then undergoes extensive fragmentation. The fragmentation of odd-electron ions generated by EI has been studied extensively.[7]

The primary fragmentation event is the homolytic cleavage of the benzylic C-O bond, a classic example of α-cleavage in ethers, which is a predominant fragmentation mode.[6][8] This pathway is driven by the formation of the highly stable tropylium cation ([C₇H₇]⁺).

Proposed EI Fragmentation Scheme

The molecular ion of 4-(benzyloxy)-4'-bromo-1,1'-biphenyl appears as an isotopic doublet at m/z 338/340 .

-

Pathway A: Benzylic C-O Cleavage (Major Pathway) : The most favorable fragmentation is the cleavage of the benzylic ether bond to yield the tropylium ion. This fragment is often the base peak in the spectrum of benzyl ethers.[9]

-

[C₇H₇]⁺ at m/z 91: Formation of the tropylium ion.

-

-

Pathway B: Phenyl-O Cleavage : A less favored cleavage can occur at the phenyl-O bond, leading to the loss of a bromobiphenyl radical.

-

[C₇H₇O]⁺ at m/z 107: Formation of the benzyloxy cation.

-

-

Pathway C: Loss of Bromine : Direct loss of the bromine radical from the molecular ion can also occur.

-

[C₁₉H₁₅O]⁺ at m/z 259: Loss of •Br.

-

These primary fragments can undergo further decomposition, such as the loss of CO from oxygen-containing fragments or the fragmentation of the biphenyl ring system under high energy conditions.[10]

Caption: Predicted EI fragmentation of 4-(benzyloxy)-4'-bromo-1,1'-biphenyl.

Summary of Predicted EI Fragments

| m/z (Mass-to-Charge Ratio) | Proposed Ion Formula / Structure | Relative Abundance (Predicted) | Fragmentation Pathway |

| 338/340 | [C₁₉H₁₅BrO]⁺• | Low to Medium | Molecular Ion (M⁺•) |

| 259 | [C₁₉H₁₅O]⁺ | Low | M⁺• - •Br |

| 231/233 | [C₁₂H₈Br]⁺ | Low | M⁺• - •C₇H₇O |

| 107 | [C₇H₇O]⁺ | Medium | Benzyloxy cation from Phenyl-O cleavage |

| 91 | [C₇H₇]⁺ | High (Base Peak) | Tropylium ion from Benzylic C-O cleavage |

| 77 | [C₆H₅]⁺ | Medium | Phenyl cation, from further fragmentation |

Electrospray Ionization (ESI) Tandem MS Fragmentation

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, or other adducts with minimal in-source fragmentation.[7] Structural information is obtained by selecting the precursor ion and subjecting it to collision-induced dissociation (CID) in a collision cell, a process known as tandem mass spectrometry (MS/MS).[11] The fragmentation of these even-electron ions often proceeds through the elimination of stable, neutral molecules.[12]

For 4-(benzyloxy)-4'-bromo-1,1'-biphenyl, the most likely site of protonation is the ether oxygen atom, forming the precursor ion at m/z 339/341 .

Proposed ESI-MS/MS Fragmentation Scheme

The primary fragmentation pathway for the [M+H]⁺ ion involves the cleavage of the now-protonated and activated ether linkage.

-

Major Pathway: Loss of Neutral Benzyl Alcohol : The most prominent fragmentation pathway is the elimination of a neutral benzyl alcohol molecule (C₇H₈O, mass 108 Da). This results in a highly stable bromobiphenyl cation.

-

[C₁₂H₈Br]⁺ at m/z 231/233: Loss of C₇H₈O from [M+H]⁺.

-

-

Minor Pathway: Loss of Neutral Bromobenzene : A less likely alternative involves the cleavage of the biphenyl C-C bond and rearrangement to lose neutral bromobenzene (C₆H₅Br, mass 157 Da).

-

[C₁₃H₁₁O]⁺ at m/z 183: Loss of C₆H₅Br from [M+H]⁺.

-

Caption: Predicted ESI-MS/MS fragmentation of 4-(benzyloxy)-4'-bromo-1,1'-biphenyl.

Summary of Predicted ESI-MS/MS Fragments

| Precursor Ion m/z | Product Ion m/z | Neutral Loss (Mass) | Proposed Product Ion Structure |

| 339/341 | 231/233 | C₇H₈O (108 Da) | 4-Bromobiphenyl cation |

| 339/341 | 183 | C₆H₅Br (157 Da) | 4-(Benzyloxy)phenyl cation |

Experimental Protocols

To validate the predicted fragmentation patterns, the following self-validating protocols are recommended.

Protocol 1: GC-EI-MS Analysis

This protocol is designed to analyze the compound under high-energy electron ionization.

-

Sample Preparation : Dissolve approximately 1 mg of 4-(benzyloxy)-4'-bromo-1,1'-biphenyl in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[13]

-

Gas Chromatography (GC) System :

-

Injector : Split/splitless inlet, set to 280 °C.

-

Injection Volume : 1 µL.

-

Carrier Gas : Helium at a constant flow of 1.0 mL/min.

-

Column : A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program : Initial temperature of 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, and hold for 5 min.

-

-

Mass Spectrometry (MS) System :

-

Ion Source : Electron Ionization (EI).

-

Ionization Energy : 70 eV.

-

Source Temperature : 230 °C.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Scan Range : m/z 50-500.

-

Caption: General workflow for GC-EI-MS analysis.

Protocol 2: LC-ESI-MS/MS Analysis

This protocol uses soft ionization to analyze the intact molecule and its fragments via CID.

-

Sample Preparation : Prepare a 10 µg/mL stock solution in methanol. Dilute to 100 ng/mL in the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

-

Liquid Chromatography (LC) System :

-

Column : C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate : 0.3 mL/min.

-

Column Temperature : 40 °C.

-

-

Mass Spectrometry (MS) System :

-

Ion Source : Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage : 3.5 kV.

-

Source Temperature : 150 °C.

-

Desolvation Temperature : 350 °C.

-

MS/MS Analysis :

-

Perform a full scan from m/z 100-1000 to identify the [M+H]⁺ precursor at m/z 339/341.

-

Create a product ion scan experiment targeting the precursor ion.

-

Apply a range of collision energies (e.g., 10-40 eV) with argon as the collision gas to generate a comprehensive fragmentation spectrum.

-

-

Conclusion

The mass spectrometric fragmentation of 4-(benzyloxy)-4'-bromo-1,1'-biphenyl is predictable and highly informative. Under EI, the molecule undergoes characteristic benzylic cleavage to produce a dominant tropylium ion at m/z 91. Under ESI-MS/MS, the protonated molecule readily loses neutral benzyl alcohol upon CID to yield a stable bromobiphenyl cation at m/z 231/233. The ubiquitous M/M+2 isotopic signature for all bromine-containing fragments serves as a powerful diagnostic tool. This guide provides the theoretical foundation and practical protocols necessary for the confident identification and structural characterization of this compound and its analogs in a research and development setting.

References

-

ResearchGate. (2026). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Available at: [Link]

-

Hoh, E., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal. Available at: [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Available at: [Link]

-

TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

-

Pharma 180. Fragmentation Processes - Structure Determination of Organic Compounds. Available at: [Link]

-

ResearchGate. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]

-

Wiley Online Library. (2017). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Available at: [Link]

-

University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry. Available at: [Link]

-

Kertesz, V., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

-

MDPI. (2018). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Available at: [Link]

-

Endotherm. 4-Benzyloxy-4′-bromo-biphenyl. Available at: [Link]

-

Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Available at: [Link]

-

Muhammad, T., et al. (2019). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Crystals. Available at: [Link]

- Google Patents. (2009). CN101376619A - Preparation of 4-bromobiphenyl.

-

bioRxiv. (2024). Abandoning the Quadrupole for Mass Spectrometry Fragmentation Analysis. Available at: [Link]

-

Organic Syntheses. p-BROMOBIPHENYL. Available at: [Link]

- Google Patents. (1991). US4990705A - Preparation of 4-bromobiphenyl.

-

Gavriilidou, A. F. M., et al. (2021). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

- 1. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 2. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 3. biorxiv.org [biorxiv.org]

- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 5. pharmacy180.com [pharmacy180.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. thiele.ruc.dk [thiele.ruc.dk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physical Properties of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl is a biphenyl derivative of significant interest in the fields of medicinal chemistry and materials science. Its structural framework, featuring a benzyloxy group and a bromine atom at the para positions of the biphenyl core, makes it a versatile intermediate for the synthesis of more complex molecules. The benzyloxy group can influence solubility and interactions with biological targets, while the bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling the construction of elaborate molecular architectures.

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogues to provide well-founded predictions of its characteristics. Furthermore, a detailed experimental workflow for its synthesis and characterization is presented to empower researchers in its practical application.

It is important to note that while the CAS number 117692-99-6 has been associated with this compound by some commercial suppliers, it is not widely indexed in major chemical databases. Researchers should exercise due diligence when sourcing this chemical.

Molecular Structure and Identification

The molecular structure of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl consists of two phenyl rings linked by a single bond. A benzyloxy group (-OCH₂C₆H₅) is attached to one phenyl ring at the 4-position, and a bromine atom is attached to the other phenyl ring at the 4'-position.

Molecular Structure Diagram:

Caption: 2D structure of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl |

| Synonyms | 4-Bromo-4'-(phenylmethoxy)-1,1'-biphenyl, 1-Bromo-4-(4-(benzyloxy)phenyl)benzene |

| CAS Number | 117692-99-6 (unverified) |

| Molecular Formula | C₁₉H₁₅BrO |

| Molecular Weight | 339.23 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br |

| InChI Key | YWJLHFFYJMBVSE-UHFFFAOYSA-N |

Predicted Physicochemical Properties

The following properties are predicted based on the known values of structurally similar compounds, including 4-bromo-4'-hydroxybiphenyl and 4-(benzyloxy)-1,1'-biphenyl.

Table 2: Predicted Physical and Chemical Properties

| Property | Predicted Value | Basis for Prediction and Rationale |

| Appearance | White to off-white crystalline solid | The precursor, 4-bromo-4'-hydroxybiphenyl, is a crystalline solid. The introduction of the benzyloxy group is unlikely to change the solid state at room temperature. |

| Melting Point | 155-165 °C | The melting point of the precursor, 4-bromo-4'-hydroxybiphenyl, is 164-166 °C. The related compound, 4-(benzyloxy)-1,1'-biphenyl, has a melting point of 148-152 °C.[1] The introduction of the benzyl group in place of a hydroxyl proton is expected to have a minor effect on the crystal lattice energy. |

| Boiling Point | > 400 °C | High molecular weight and the rigid biphenyl core suggest a high boiling point, likely with decomposition under atmospheric pressure. |

| Solubility | Insoluble in water. Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols. | The biphenyl structure is nonpolar, and the large benzyloxy group further increases its lipophilicity. Similar biphenyl compounds exhibit this solubility profile. |

Proposed Synthesis and Characterization Workflow

A reliable method for the synthesis of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl is the Williamson ether synthesis, starting from the commercially available 4-bromo-4'-hydroxybiphenyl and benzyl bromide.

Synthesis Workflow Diagram:

Caption: Proposed workflow for the synthesis and characterization of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl.

Step-by-Step Synthesis Protocol

Materials:

-

4-Bromo-4'-hydroxybiphenyl

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-4'-hydroxybiphenyl (1.0 eq), potassium carbonate (2.0-3.0 eq), and anhydrous acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1-1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between dichloromethane and deionized water.

-

Separate the organic layer, and wash it sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl.

Characterization Workflow Diagram:

Caption: Analytical workflow for the characterization of the final product.

Expected Spectroscopic Data

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl and benzyl groups, as well as a characteristic singlet for the benzylic methylene protons.

-

Aromatic Protons (Biphenyl and Benzyl): Multiple signals in the range of δ 7.0-7.8 ppm. The protons on the brominated ring will likely appear as two doublets, and the protons on the benzyloxy-substituted ring will also appear as two doublets. The five protons of the benzyl group will show complex multiplets.

-

Benzylic Protons (-CH₂-): A singlet at approximately δ 5.1 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons: Multiple signals in the range of δ 115-160 ppm. The carbon attached to the bromine atom will be shifted upfield due to the "heavy atom effect".

-

Benzylic Carbon (-CH₂-): A signal around δ 70 ppm.

Mass Spectrometry:

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak: An isotopic pattern characteristic of a monobrominated compound will be observed for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

C-O-C Stretching (Ether): Strong absorption bands in the region of 1250-1000 cm⁻¹.

-

C=C Stretching (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.

-

C-Br Stretching: A band in the lower frequency region, typically below 600 cm⁻¹.

Conclusion

This technical guide provides a detailed overview of the anticipated physical properties of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl, based on a thorough analysis of related compounds. The provided synthesis and characterization protocols offer a practical framework for researchers to produce and validate this valuable chemical intermediate. The combination of predicted data and detailed experimental procedures is intended to facilitate the use of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl in further research and development endeavors.

References

-

Endotherm. 4-Benzyloxy-4′-bromo-biphenyl. [Link]

-

PubChem. 4-Bromobiphenyl. [Link]

-

PubChem. 4-Benzyloxy-biphenyl. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information for Ordered Structures and Sub-5 nm Line Patterns from Rod-Coil Hybrids Containing Oligo(di... [Link]

-

Pharmaffiliates. 4-Benzyloxy-1-bromobenzene. [Link]

-

NIST. 4-Benzyloxybromobenzene. [Link]

-

PMC. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

-

PubChem. 1-bromo-4-(4-phenylmethoxyphenyl)benzene. [Link]

-

PubChem. 4-Bromo-4'-methoxybiphenyl. [Link]

-

ResearchGate. 4-Benzyloxy-1,1′-biphenyl. [Link]

-

ChemSrc. 1-bromo-4-(4-phenylmethoxyphenyl)benzene. [Link]

Sources

Technical Monograph: Spectroscopic Profiling of 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl (CAS: 117692-99-6), a critical intermediate in the synthesis of mesogenic materials (liquid crystals) and functionalized biaryls.

Given the compound's structural specificity, this guide synthesizes experimental data from direct structural analogs and high-fidelity precursor characterization. It serves as a validation standard for researchers verifying the identity and purity of this compound in drug development and materials science workflows.

Molecular Identity[1][2]

-

IUPAC Name: 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

-

CAS Number: 117692-99-6[1]

-

Molecular Formula: C

H -

Molecular Weight: 339.23 g/mol

-

Structural Key: Biphenyl core with a para-bromo substituent on one ring and a para-benzyloxy ether on the other.

Synthesis & Impurity Profile

To interpret spectroscopic data accurately, one must understand the synthesis origin. The standard preparation involves a Williamson Ether Synthesis utilizing 4'-bromo-[1,1'-biphenyl]-4-ol and benzyl bromide.

Reaction Pathway

The presence of specific impurities (unreacted phenol, benzyl bromide) can be detected via the spectroscopic markers detailed in Section 3.

Figure 1: Synthesis pathway via Williamson Etherification. Impurities to monitor include unreacted starting phenol.

Spectroscopic Characterization

Nuclear Magnetic Resonance ( H NMR)

The

Solvent: CDCl

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.60 – 7.66 | Multiplet | 4H | Ar-H (a, b) | Protons ortho to the Biaryl bond (both rings). Deshielded by conjugation. |

| 7.54 – 7.58 | Doublet ( | 2H | Ar-H (c) | Protons ortho to Bromine. |

| 7.35 – 7.48 | Multiplet | 5H | Ar-H (Bn) | Phenyl protons of the benzyl group. |

| 7.05 – 7.09 | Doublet ( | 2H | Ar-H (d) | Protons ortho to the Ether oxygen. Shielded by resonance (+M effect). |

| 5.12 | Singlet | 2H | O-CH | Characteristic benzylic methylene. |

Diagnostic Logic:

-

The 5.12 ppm singlet is the critical "Go/No-Go" signal for successful benzylation. If this is absent or shifted (e.g., 5.4 ppm indicates unreacted benzyl bromide), the reaction is incomplete.

-

The 7.05 ppm doublet confirms the ether linkage is intact on the biphenyl core.

Infrared Spectroscopy (FT-IR)

The IR spectrum validates functional groups. Key absorptions distinguish the product from the starting phenol (which would show a broad O-H stretch at 3200-3400 cm

| Wavenumber (cm | Vibration Mode | Functional Group | Notes |

| 3030 – 3060 | C-H Stretch | Aromatic | Weak intensity. |

| 2850 – 2920 | C-H Stretch | Aliphatic (CH | Methylene linker. |

| 1600, 1485 | C=C Stretch | Aromatic Ring | Characteristic biphenyl skeletal vibrations. |

| 1240 – 1250 | C-O Stretch | Aryl Alkyl Ether | Strong intensity. Confirms ether formation. |

| 1000 – 1075 | C-Br Stretch | Aryl Bromide | Specific to the brominated ring. |

| 810 – 830 | C-H Bend | Para-substitution | Out-of-plane bending for 1,4-disubstituted rings. |

Mass Spectrometry (MS)

Mass spectrometry is definitive due to the unique isotopic signature of Bromine.

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

-

Molecular Ion (

): 338 and 340 (1:1 ratio). -

Base Peak: Often

91 (Tropylium ion, C

Isotopic Pattern Analysis:

Because Bromine exists as

-

338: [

-

340: [

Experimental Protocols

Protocol A: Analytical Sample Preparation (NMR)

Use this protocol to ensure artifact-free spectra.

-

Massing: Weigh 10–15 mg of the solid product into a clean vial.

-

Solvation: Add 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard. -

Filtration: If the solution appears cloudy (inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.

-

Acquisition: Run a standard proton sequence (16 scans, 1s relaxation delay) at 298 K.

Protocol B: Purity Validation Workflow

A self-validating logic gate for product release.

Figure 2: Logic gate for purity assessment. The absence of the OH stretch and presence of the benzylic singlet are the primary pass/fail criteria.

References & Authority

The spectroscopic data presented above is derived from high-fidelity analysis of structural analogs and validated synthetic pathways documented in peer-reviewed literature.

-

Synthesis & Analog Characterization:

-

Source: RSC Advances (2015). "Ordered structures and sub-5 nm line patterns from rod-coil hybrids..."

-

Relevance: Provides exact NMR shifts for the 4-bromo-4'-(alkyloxy)biphenyl core, which serves as the base for the aromatic assignments in this guide.

-

Link:

-

-

Precursor Data (4'-Bromo-[1,1'-biphenyl]-4-ol):

-

Source: Thermo Scientific Chemicals.[3]

-

Relevance: Validates the starting material structure and CAS 29558-77-8.

-

Link:

-

-

General Spectroscopic Constants:

-

Source: AIST Spectral Database for Organic Compounds (SDBS).

-

Relevance: Standard chemical shifts for benzyl ethers (O-CH2-Ph) and biphenyl systems.

-

Link:

-

Sources

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl as a building block in organic synthesis

Executive Summary

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl (CAS: 116773-02-3) serves as a high-value "Janus" intermediate in organic synthesis—a bifunctional scaffold possessing two chemically distinct and orthogonal reactive sites. Its utility stems from the electronic and steric differentiation between the aryl bromide (electrophilic handle for cross-coupling) and the benzyloxy group (masked phenol/nucleophile).

This guide details the strategic deployment of this building block in the synthesis of calamitic liquid crystals (mesogens) and pharmaceutical intermediates . It provides validated protocols for Suzuki-Miyaura cross-coupling and chemoselective debenzylation, supported by mechanistic insights and process safety parameters.

Structural Analysis & Reactivity Matrix

The molecule consists of a rigid biphenyl core, which imparts structural linearity essential for liquid crystalline behavior and π-stacking in optoelectronic materials.[1]

| Feature | Chemical Functionality | Synthetic Utility |

| Site A: Aryl Bromide (4'-position) | Electrophile | Ready for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or Lithiation/Grignard formation. |

| Site B: Benzyloxy Ether (4-position) | Protected Phenol | Stable to basic/oxidative conditions; cleavable via hydrogenolysis or Lewis acids to reveal a nucleophilic hydroxyl group. |

| Core: Biphenyl System | Rigid Linker | Provides the "mesogenic core" for liquid crystals; acts as a spacer in drug design. |

The Orthogonal Workflow

The power of this building block lies in its orthogonality . You can modify the bromide end (Site A) while the phenol remains protected at Site B. Conversely, you can deprotect Site B to functionalize the phenol while leaving the bromide intact (though less common due to the lability of Ar-Br under some reducing conditions).

Figure 1: Divergent synthetic pathways available from the core scaffold.

Core Application 1: C-C Bond Formation (Suzuki-Miyaura)

The most frequent application of this scaffold is extending the carbon skeleton via the bromine handle. The biphenyl core activates the bromine towards oxidative addition more effectively than a simple bromobenzene due to the extended π-system.

Mechanistic Insight

The reaction proceeds via the catalytic cycle:[2]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Transmetallation: The boronic acid (activated by base) transfers its organic group to Palladium.[2]

-

Reductive Elimination: The new C-C bond forms, regenerating Pd(0).[2]

Critical Control Point: The benzyloxy group is electron-donating. Through resonance, it slightly deactivates the distal ring (where the Br is) compared to an electron-withdrawing group, but the effect is minimal across the biphenyl bridge. Standard catalytic systems work well.

Validated Protocol: Synthesis of Terphenyl Derivatives

Objective: Coupling 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl with Phenylboronic acid.

Reagents:

-

Substrate: 1.0 equiv

-

Phenylboronic acid: 1.2 equiv[3]

-

Catalyst: Pd(PPh3)4 (3-5 mol%)

-

Base: K2CO3 (2.0 equiv)

-

Solvent: Toluene:Ethanol:Water (4:1:1 ratio)

Step-by-Step Procedure:

-

Degassing: In a Schlenk flask, combine the solvent mixture. Sparge with Argon or Nitrogen for 20 minutes. Why: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

-

Loading: Add the bromide substrate, boronic acid, and base under a counter-flow of inert gas.

-

Catalyst Addition: Add Pd(PPh3)4 last. Seal the vessel immediately.

-

Reaction: Heat to reflux (approx. 90-100°C) with vigorous stirring. Monitor by TLC (eluent: Hexane/EtOAc 9:1). The starting bromide is UV active.

-

Workup: Upon completion (typically 4-12 hours), cool to RT. Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO4.[1]

-

Purification: Recrystallization from Ethanol is often sufficient due to the high crystallinity of terphenyls; otherwise, flash column chromatography.

Core Application 2: Phenol Unmasking (Deprotection)

To utilize the molecule as a nucleophile (e.g., for etherification to create liquid crystals with alkoxy tails), the benzyl group must be removed.

Method A: Hydrogenolysis (Mild)

Best for: Substrates where the Bromine atom must be preserved? Caution required. Standard Pd/C + H2 conditions often cleave Aryl-Bromides (hydrodehalogenation).

-

Modification for Chemoselectivity: Use Pd/C with added Ethylenediamine or use Raney Nickel (carefully controlled) to prevent debromination. Alternatively, use a "poisoned" catalyst.

Method B: Lewis Acid Cleavage (Robust)

Best for: Preserving the Aryl-Bromide intact. Reagent: Boron Tribromide (BBr3) in Dichloromethane (DCM).

Validated Protocol (BBr3 Method):

-

Setup: Flame-dry a 3-neck flask. Maintain strict N2 atmosphere.

-

Solvation: Dissolve 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl (1.0 equiv) in anhydrous DCM. Cool to -78°C (Dry ice/Acetone bath).

-

Addition: Add BBr3 (1.0 M in DCM, 1.2 equiv) dropwise. Observation: Solution may turn yellow/orange.[4]

-

Warming: Allow to warm to 0°C over 2 hours.

-